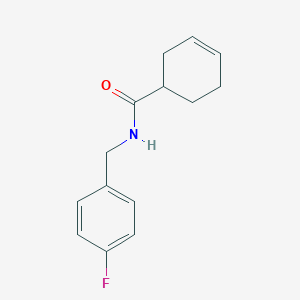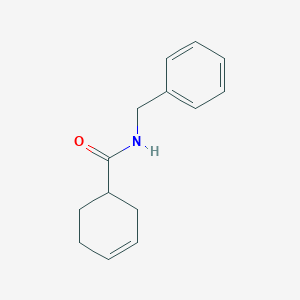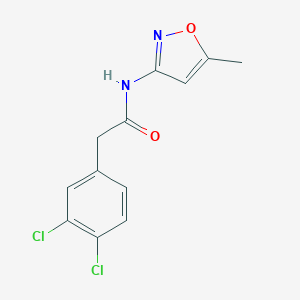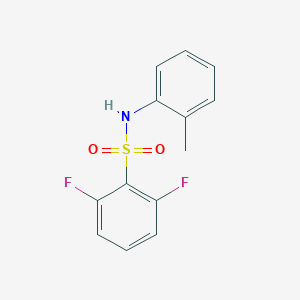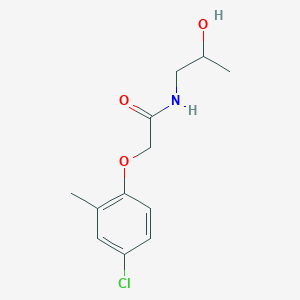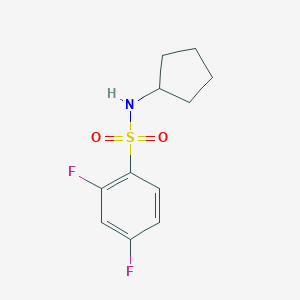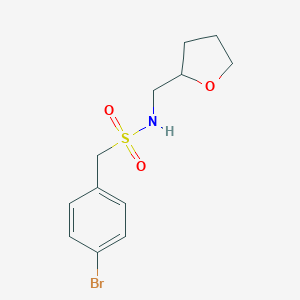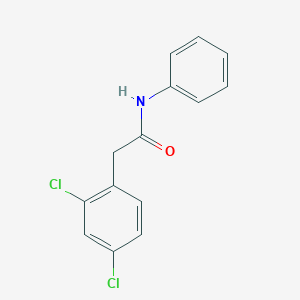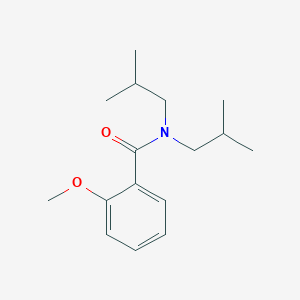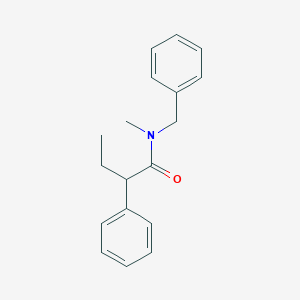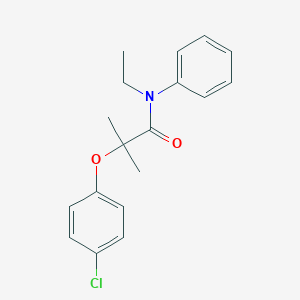
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide, commonly known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use in pain management and addiction treatment. In
Wissenschaftliche Forschungsanwendungen
SNC80 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, SNC80 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.
Wirkmechanismus
SNC80 is a highly selective agonist for the delta-opioid receptor, which is one of the three main opioid receptors in the body. When SNC80 binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These endogenous opioids then bind to other opioid receptors in the body, leading to the analgesic and anti-addictive effects of SNC80.
Biochemical and Physiological Effects
SNC80 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction. In addition, SNC80 has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SNC80 is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, SNC80 is also highly lipophilic and has poor solubility in water, which can make it difficult to work with in lab experiments. In addition, SNC80 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on SNC80 could focus on developing more water-soluble analogs that are easier to work with in lab experiments. In addition, further studies are needed to explore the potential of SNC80 as a treatment for drug addiction and to better understand its mechanism of action at the molecular level. Finally, the development of more selective delta-opioid receptor agonists could lead to the discovery of new therapeutic agents for pain management and addiction treatment.
Synthesemethoden
The synthesis of SNC80 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-methylbutylamine to form 4-(1-methylbutyl)benzoic acid. This is then converted to the corresponding acid chloride and reacted with trifluoromethyl aniline to yield N-(1-methylbutyl)-4-(trifluoromethyl)benzamide. The synthesis of SNC80 is well-established and has been described in detail in several scientific publications.
Eigenschaften
Produktname |
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide |
|---|---|
Molekularformel |
C13H16F3NO |
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
N-pentan-2-yl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO/c1-3-4-9(2)17-12(18)10-5-7-11(8-6-10)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
JEAUGRWLNJVYKU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



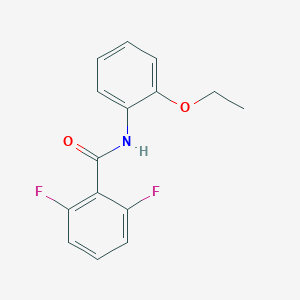
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)
